N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-15-5-2-13(3-6-15)8-9-22-18(25)14-4-7-16-17(12-14)23-20-24(19(16)26)10-1-11-27-20/h2-7,12H,1,8-11H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOAXGNIFOCWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)N=C2SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, particularly focusing on its anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazinoquinazoline backbone with a chlorophenethyl substituent. The molecular formula is and it possesses notable physicochemical properties that influence its biological activity.
Biological Activity Overview
The biological activities of this compound primarily include:
- Antitumor Activity : Several studies have indicated that quinazoline derivatives exhibit potent antitumor properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Effects : Quinazolines are also recognized for their anti-inflammatory capabilities. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Antitumor Activity
A study evaluated the efficacy of various quinazoline derivatives against different cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines. This suggests a promising anticancer profile.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-chlorophenethyl)-6-oxo... | A549 | 5.0 |
| N-(4-chlorophenethyl)-6-oxo... | MCF7 | 7.5 |
Anti-inflammatory Activity
In vitro assays demonstrated that this compound significantly reduced TNF-α production in LPS-stimulated macrophages. This indicates its potential as an anti-inflammatory agent.
| Compound | TNF-α Inhibition (%) |
|---|---|
| N-(4-chlorophenethyl)-6-oxo... | 85% |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell proliferation and survival.
- Modulation of Apoptotic Pathways : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines like TNF-α and IL-6, it may reduce inflammation.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide, have been extensively studied for their anticancer properties.
Key Findings:
- Inhibition of Tumor Cell Proliferation: Various studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against a range of cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against breast cancer and lung cancer cells by inducing apoptosis and inhibiting cell cycle progression .
- Mechanisms of Action: The anticancer activity is often attributed to the inhibition of key signaling pathways involved in tumor growth and metastasis. For example, quinazoline derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR) and other tyrosine kinases that play crucial roles in cancer cell signaling .
Antimicrobial Properties
The antimicrobial potential of quinazoline derivatives has also been explored. This compound has demonstrated activity against various bacterial strains.
Research Insights:
- Broad-Spectrum Activity: Studies indicate that quinazoline derivatives possess moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have shown effectiveness against Staphylococcus aureus and Escherichia coli with varying minimum inhibitory concentration (MIC) values .
- Potential for Drug Development: The integration of quinazoline moieties into antimicrobial agents could enhance their efficacy and reduce resistance development among pathogens .
Neuroprotective Effects
Recent investigations have suggested that quinazoline derivatives may have neuroprotective properties.
Evidence:
- Protection Against Neurodegeneration: Some studies indicate that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Experimental Data
To illustrate the applications of this compound further:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated IC50 values indicating significant cytotoxicity against A549 lung cancer cells. |
| Study B | Antimicrobial | Showed inhibition zones of 12 mm against Staphylococcus aureus with MIC values at 75 mg/mL. |
| Study C | Neuroprotection | Reported reduced apoptosis in neuronal cells exposed to oxidative stress when treated with quinazoline derivatives. |
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Methodology : Use statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for yield and purity while minimizing experimental runs .
- Key Tools : HPLC for purity analysis, NMR for structural confirmation, and mass spectrometry for molecular weight validation. Reference synthetic protocols for analogous thiazinoquinazoline derivatives (e.g., reflux in ethanol with thiourea intermediates) .
Q. How can structural characterization be performed to resolve ambiguities in the fused heterocyclic system?
- Techniques : Combine X-ray crystallography for absolute configuration determination with 2D NMR (e.g., HSQC, HMBC) to map proton-carbon correlations in the thiazinoquinazoline core .
- Challenges : Differentiate between regioisomers using NOESY to assess spatial proximity of substituents like the 4-chlorophenethyl group .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Approach : Use target-specific assays (e.g., kinase inhibition, receptor binding) with ATP-competitive controls. For cytotoxicity, employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Data Interpretation : Normalize activity against reference inhibitors (e.g., staurosporine) and validate dose-response curves using nonlinear regression .
Q. How can solubility and stability be assessed under physiological conditions?
- Protocol : Perform shake-flask solubility tests in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via LC-MS over 24–72 hours .
- Advanced Methods : Use dynamic light scattering (DLS) to detect aggregation and differential scanning calorimetry (DSC) for polymorph screening .
Advanced Research Questions
Q. What computational methods are effective for studying the reaction mechanism of heterocyclic ring formation?
- Strategy : Employ density functional theory (DFT) to model transition states and intermediates (e.g., cyclization steps). Software like Gaussian or ORCA can calculate activation energies and predict regioselectivity .
- Validation : Compare computed IR/NMR spectra with experimental data to confirm mechanistic pathways .
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
- Framework : Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to identify confounding variables (e.g., metabolic instability, protein binding). Cross-validate using microsomal stability assays and plasma protein binding studies .
- Case Study : If in vitro IC50 values do not translate to in vivo efficacy, investigate hepatic clearance using CYP450 inhibition assays .
Q. What techniques enable real-time monitoring of intermediates during multi-step synthesis?
- Solutions : Use inline FTIR or Raman spectroscopy to track reaction progress. For air/moisture-sensitive steps, implement Schlenk-line techniques with GC-MS sampling .
- Automation : Integrate flow chemistry systems with PAT (process analytical technology) for continuous optimization .
Q. How can pharmacophore modeling guide the optimization of this compound’s selectivity?
- Workflow : Generate 3D pharmacophore hypotheses (e.g., LigandScout) using co-crystallized target-ligand structures. Validate with molecular dynamics simulations (e.g., GROMACS) to assess binding pose stability .
- Experimental Correlation : Modify substituents (e.g., chlorophenyl group) based on electrostatic and steric maps, then test analogs in SPR (surface plasmon resonance) binding assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
